(3-(Methylamino)phenyl)boronic acid
Overview
Description
(3-(Methylamino)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a methylamino group at the meta position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, due to its ability to form stable carbon-boron bonds.
Mechanism of Action
Target of Action
(3-(Methylamino)phenyl)boronic acid, also known as [3-(METHYLAMINO)PHENYL]BORONIC ACID, is a boronic acid derivative. Boronic acids and their esters are highly valuable building blocks in organic synthesis
Mode of Action
The compound is involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in various biochemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . It is also used in the protodeboronation of pinacol boronic esters, a valuable but underdeveloped transformation . This process allows for formal anti-Markovnikov alkene hydromethylation .
Pharmacokinetics
It is known that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Result of Action
The compound’s action results in the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is a key step in the synthesis of many complex organic compounds . The protodeboronation of pinacol boronic esters utilizing a radical approach has also been reported .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by air and moisture . The rate of hydrolysis of some phenylboronic pinacol esters is also influenced by pH, with the reaction rate considerably accelerated at physiological pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Methylamino)phenyl)boronic acid typically involves the reaction of 3-bromoaniline with trimethyl borate in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed borylation process, followed by hydrolysis to yield the desired boronic acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions: (3-(Methylamino)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in Suzuki-Miyaura coupling.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
(3-(Methylamino)phenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Phenylboronic acid
- 3-Aminophenylboronic acid
- 4-Vinylphenylboronic acid
Comparison: (3-(Methylamino)phenyl)boronic acid is unique due to the presence of the methylamino group, which can influence its reactivity and interactions in chemical reactions. Compared to phenylboronic acid, it offers additional functionalization possibilities, making it more versatile in certain applications .
Properties
IUPAC Name |
(3-amino-2-methylphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,10-11H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTIGLTXSGPNFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)N)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725980 | |
Record name | (3-Amino-2-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877064-60-3 | |
Record name | (3-Amino-2-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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